Erbium silicide

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

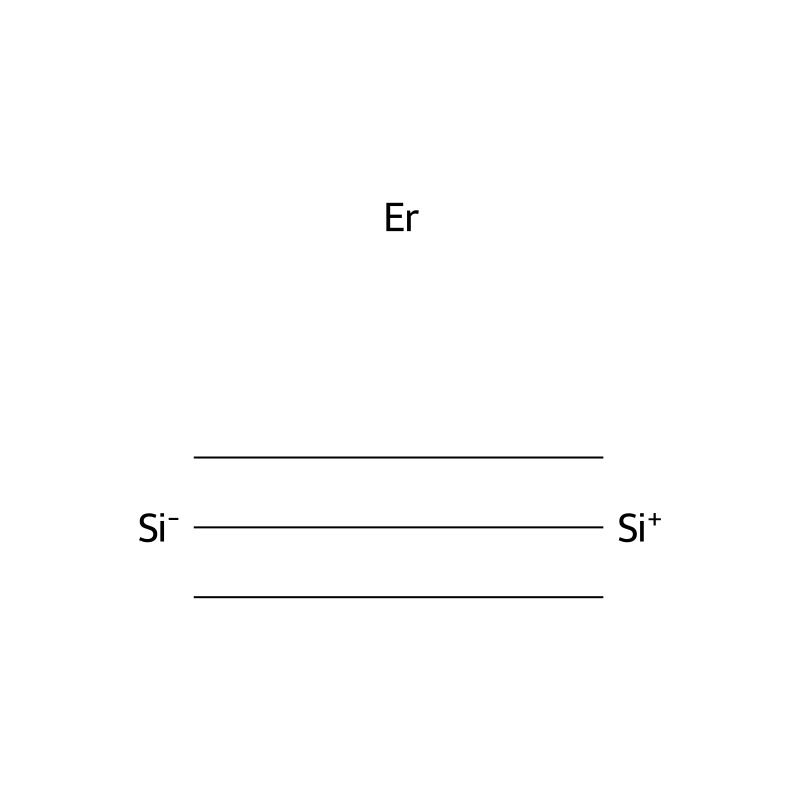

Erbium silicide (ErSi₂) is a promising material being explored in scientific research for its potential applications in Schottky contacts []. Schottky contacts are fundamental components in electronic devices, formed by the junction between a metal and a semiconductor. The key property of erbium silicide that makes it attractive for Schottky contacts is its ability to form a rectifying barrier at the interface with silicon (Si) [, ]. This rectifying barrier allows current to flow more easily in one direction compared to the other, a crucial characteristic for transistors and diodes.

Schottky Barrier Height Engineering

Scientific research is investigating erbium silicide for its ability to engineer the Schottky barrier height (SBH) – a critical parameter in Schottky contacts that determines device performance. By varying the annealing temperature during fabrication, researchers can control the formation process of erbium silicide and influence the SBH []. This allows for tailoring the electrical characteristics of the Schottky contact to specific device requirements [].

- Lower Annealing Temperatures: Studies have shown that ErSi₂-x (a sub-stoichiometric form of erbium silicide) forms at lower annealing temperatures (around 500°C) on Si(100) substrates []. This ErSi₂-x offers higher SBHs, ranging from 0.783 eV to 0.805 eV, which can be beneficial for applications requiring high-performance rectifying junctions [].

- Higher Annealing Temperatures: As the annealing temperature increases (up to 900°C), the erbium silicide layer transforms further, leading to a decrease in the SBH to around 0.343-0.427 eV []. This makes the contact more ohmic, allowing for current to flow more easily in both directions. This characteristic might be desirable for specific applications where low resistance is crucial.

Erbium silicide is a compound formed by the chemical combination of erbium and silicon, typically represented as ErSi. It is primarily utilized in semiconductor applications due to its unique electrical properties and its ability to form stable contacts with silicon substrates. Erbium silicide exhibits a metallic character and is known for its high melting point and thermal stability, making it suitable for high-temperature applications.

- Oxidation: Erbium silicide can oxidize when exposed to oxygen, leading to the formation of erbium oxide and silicon dioxide. This reaction is influenced by temperature and the presence of residual oxygen during processing .

- Reduction: In reducing environments, erbium silicide can react with hydrogen or other reducing agents to yield elemental erbium and silicon.

- Substitution Reactions: Erbium silicide can participate in substitution reactions where erbium atoms can be replaced by other rare earth elements, altering its properties.

Several methods are employed to synthesize erbium silicide:

- Sputtering: This technique involves depositing thin films of erbium onto silicon substrates, followed by thermal annealing to promote the reaction between erbium and silicon at elevated temperatures (around 300 °C) .

- Co-Evaporation: In this method, both erbium and silicon are co-evaporated under high vacuum conditions, allowing for the formation of erbium silicide directly on substrates .

- Chemical Vapor Deposition: Although less common for this specific compound, chemical vapor deposition techniques can also be adapted for synthesizing erbium silicide by using appropriate precursors .

Erbium silicide has several notable applications:

- Semiconductor Contacts: It is primarily used in the fabrication of contacts in silicon-based devices due to its favorable electrical properties.

- Optoelectronic Devices: The compound's luminescent properties make it suitable for use in optoelectronic applications such as lasers and light-emitting diodes.

- High-Temperature Electronics: Its thermal stability allows it to be used in high-temperature electronic devices where other materials might fail .

Studies on the interactions of erbium silicide with other materials often focus on its contact properties with silicon substrates. Research indicates that erbium silicide forms stable interfaces with silicon, which are crucial for device performance. Additionally, investigations into its oxidation behavior reveal that controlling oxidation is critical for maintaining the integrity of semiconductor devices utilizing erbium silicide .

Erbium silicide can be compared with several similar compounds that also consist of rare earth elements combined with silicon. Below are some notable compounds:

| Compound | Composition | Unique Properties |

|---|---|---|

| Neodymium Silicide | Neodymium and Silicon | Exhibits different electrical characteristics compared to erbium silicide. |

| Lanthanum Silicide | Lanthanum and Silicon | Known for its lower melting point relative to erbium silicide. |

| Terbium Silicide | Terbium and Silicon | Displays unique magnetic properties not found in erbium silicide. |

Uniqueness of Erbium Silicide

Erbium silicide stands out due to its specific electrical conductivity characteristics that are advantageous for semiconductor applications. Its ability to maintain stability at high temperatures and form effective contacts with silicon makes it particularly valuable in modern electronic devices.

Bulk Crystallographic Properties

Hexagonal P6/mmm Structure of Erbium Disilicide

Erbium disilicide crystallizes in the hexagonal aluminum diboride structure type, characterized by the space group P6/mmm [1] [2]. The compound exhibits the typical features of rare earth disilicides, which adopt the hexagonal crystal structure derived from the aluminum diboride prototype [23]. The crystallographic framework consists of alternating layers of erbium and silicon atoms arranged in a hexagonal symmetry [5].

The lattice parameters of erbium disilicide have been extensively characterized through high-temperature x-ray diffraction studies [30]. At room temperature, the compound exhibits lattice constants of a = 3.798 Å and c = 4.080 Å [33]. These values demonstrate good agreement with theoretical calculations and experimental measurements across multiple research groups [30]. The hexagonal structure maintains its stability across a wide temperature range, with systematic thermal expansion observed in both lattice directions [30].

| Temperature (K) | Lattice Parameter a (Å) | Lattice Parameter c (Å) | Reference |

|---|---|---|---|

| 298 | 3.798 | 4.080 | [33] |

| 763 | 3.803 | 4.099 | [30] |

| 863 | 3.809 | 4.103 | [30] |

| 1253 | 3.849 | 4.109 | [30] |

The hexagonal structure exhibits significant anisotropy in thermal expansion, with coefficients of 12.3 × 10⁻⁶ K⁻¹ along the a-axis and 13.0 × 10⁻⁶ K⁻¹ along the c-axis [30]. This anisotropic behavior has important implications for epitaxial growth and thermal stability of erbium silicide films on silicon substrates [30].

The compound typically exhibits silicon deficiency, commonly written as Erbium Silicon₂₋ₓ, with vacancy concentrations ranging from 3 to 20 percent [23]. These silicon vacancies are ordered along the c-axis direction and contribute to the observed variations in lattice parameters between different studies [30]. The vacancy ordering structure depends critically on growth conditions and can affect the electronic and structural properties of the material [7].

Orthorhombic Phases in Erbium₂Silicon₃ and Erbium₅Silicon₄

The erbium-silicon system exhibits multiple crystallographic phases beyond the hexagonal disilicide structure [1] [5]. Erbium₂Silicon₃ crystallizes in an orthorhombic structure that represents an intermediate composition between the silicon-rich and erbium-rich regions of the phase diagram [1]. The orthorhombic symmetry arises from the specific arrangement of erbium and silicon atoms that accommodates the 2:3 stoichiometric ratio [1].

Erbium₅Silicon₄ adopts the orthorhombic space group Pnma, forming a three-dimensional structure with multiple inequivalent atomic sites [5]. The crystal structure contains three distinct erbium positions and three silicon positions, each with unique coordination environments [5]. In the first erbium site, the metal atom exhibits six-coordinate geometry bonded to seven silicon atoms with bond distances ranging from 3.00 to 3.65 Å [5]. The second erbium site displays six-coordinate geometry with six silicon neighbors at distances between 2.82 and 3.00 Å [5].

The third erbium position forms distorted corner-sharing Erbium Silicon₆ octahedra with corner-sharing octahedral tilt angles of 55° [5]. The erbium-silicon bond distances in this coordination environment span from 2.87 to 3.26 Å [5]. The silicon sites exhibit nine-coordinate geometry, each bonded to eight erbium atoms and one silicon atom [5]. The silicon-silicon bond lengths vary between 2.49 and 2.54 Å across the different crystallographic positions [5].

| Phase | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| Erbium Silicon₂ | Hexagonal | P6/mmm | Aluminum diboride structure type |

| Erbium₂Silicon₃ | Orthorhombic | - | Intermediate composition phase |

| Erbium₅Silicon₄ | Orthorhombic | Pnma | Three-dimensional framework |

The orthorhombic phases demonstrate the structural complexity that emerges in the erbium-silicon system as compositions deviate from the simple 1:2 ratio [5]. These phases exhibit distinct bonding patterns and coordination environments that reflect the electronic requirements of the specific stoichiometries [5].

Nanoscale Structural Configurations

Self-Assembled Erbium Disilicide Nanowire Morphologies

Erbium disilicide exhibits remarkable self-assembly behavior on silicon substrates, forming highly ordered nanowire arrays under appropriate growth conditions [7] [8]. The nanowires develop through a spontaneous organization process that results in parallel alignment along specific crystallographic directions of the silicon substrate [7]. These self-assembled structures typically exhibit widths between 3 and 10 nanometers with extremely high aspect ratios [21].

The nanowires preferentially grow along the erbium disilicide [11-20] direction due to anisotropic lattice matching with the silicon substrate [7]. The orientation relationships between erbium disilicide nanowires and silicon substrates have been determined as: erbium disilicide [0001] parallel to silicon [1-10], erbium disilicide (1-100) parallel to silicon (001), and erbium disilicide [0001] parallel to silicon [-1-10], erbium disilicide (1-200) parallel to silicon (001) [7] [13].

Scanning tunneling microscopy studies reveal that the nanowires exhibit atomically smooth surfaces with periodic reconstructions characteristic of the hexagonal erbium disilicide lattice [21]. The surface displays a characteristic 2×2 reconstruction pattern that reflects the underlying hexagonal symmetry [21]. High-resolution transmission electron microscopy analysis demonstrates that the nanowires consist of hexagonal erbium disilicide with two possible orientations relative to the substrate [9].

| Growth Parameter | Optimal Range | Effect on Morphology |

|---|---|---|

| Temperature | 600-700°C | Controls nanowire width and density |

| Coverage | 0.2-0.5 monolayers | Determines aspect ratio |

| Annealing Time | 2-5 minutes | Influences surface smoothness |

The formation mechanism involves silicon diffusion as the dominant transport process during intermixing [7]. The nanowires become surrounded by silicon step edges, indicating significant substrate reconstruction during growth [7]. Due to their unique shape and controlled deposition rate, the vacancy ordering structure along the c-axis exhibits greater order in nanowires compared to thin-film systems [7].

Thermal stability studies using in-situ scanning tunneling microscopy reveal that the nanowires undergo successive shrinkage and transformation into nanoislands with prolonged annealing [8]. This process is accompanied by a structural transition from the hexagonal aluminum diboride phase to a tetragonal ThSi₂ phase [8]. The nanowires gradually expand and embed into the substrates during growth, which significantly influences their shape stability [8].

Epitaxial Growth Mechanisms on Silicon Substrates

The epitaxial growth of erbium silicide on silicon substrates proceeds through solid-state reaction mechanisms that depend critically on temperature, time, and interface conditions [11] [12]. Growth typically initiates above 400°C following the deposition of erbium films on silicon surfaces [11]. The reaction produces erbium disilicide films consisting of two types of domains with different azimuthal orientations making a 90° angle to each other [11].

The epitaxial relationships between hexagonal erbium disilicide films and silicon substrates follow well-defined crystallographic rules [11]. The primary orientation relationships are [0001] erbium disilicide parallel to [11] silicon and [0001] erbium disilicide parallel to [11] silicon in the (1100) erbium disilicide parallel to (100) silicon plane relation [11]. These two domain types are equivalent in volume fraction and crystalline quality, as demonstrated by equivalent integrated intensities of asymmetric x-ray diffraction reflections [11].

Temperature plays a crucial role in determining the growth kinetics and interface quality [12] [16]. At temperatures between 450°C and 600°C, silicon atoms react with erbium in the presence of platinum top layers, forming erbium silicide phases [12]. The growth process exhibits square-root time dependence, indicating diffusion-limited kinetics [16]. The activation energy for growth has been measured at approximately 1.75 electron volts [16].

| Temperature (°C) | Growth Rate | Interface Quality | Dominant Phases |

|---|---|---|---|

| 450 | Low | Rough | Initial reaction |

| 525 | Moderate | Improved | Mixed phases |

| 600 | High | Smooth | Hexagonal phase |

Advanced growth techniques using electron beam heating demonstrate the ability to produce extremely smooth erbium silicide layers [16]. Rapid heating to reaction temperatures around 1200 K permits dispersion of interface barrier layers before substantial silicide growth, allowing uniform layer formation [16]. This contrasts with conventional furnace annealing, which often results in severe surface pitting due to contamination at the metal-silicon interface [16] [17].

The growth mechanism involves multiple interface processes occurring simultaneously [16]. The reaction is not entirely diffusion-limited, as evidenced by the ability to sustain multiple interface growth from a single silicon source [16]. Growth rates on crystalline silicon are nearly an order of magnitude slower than on amorphous silicon, despite similar activation energies [16].

Advanced Characterization Techniques

Cross-sectional Transmission Electron Microscopy Analysis of Interface Structures

Cross-sectional transmission electron microscopy provides critical insights into the interface structures and growth mechanisms of erbium silicide systems [12] [15]. This technique enables direct visualization of the layered structures formed during solid-state reactions between erbium and silicon [12]. The analysis reveals the formation of silicon grains at interfaces and the presence of silicon inclusions within erbium-related layers [12].

Studies of platinum-capped erbium-silicon structures demonstrate the complex interfacial reactions that occur during annealing [12]. At 600°C, the platinum top layer disappears and a platinum-erbium-silicon system forms [12]. The cross-sectional analysis shows clear evidence that silicon reacts with erbium throughout the temperature range of 450-600°C [12]. Energy dispersive x-ray compositional analysis reveals specific compositional distributions across different regions of the reacted layers [33].

The transmission electron microscopy analysis of erbium silicide nanowires grown on silicon substrates reveals detailed structural information about the interface configurations [10]. The nanowires demonstrate two distinct structural types with similar surface morphologies [10]. The first type consists of erbium disilicide nanowires buried into the silicon substrate by approximately 30 nanometers depth [10]. The second type represents erbium disilicide thin layers covering wire-like silicon surfaces [10].

| Interface Type | Burial Depth | Structural Characteristics |

|---|---|---|

| Type I | 30 nm | Buried nanowires in substrate |

| Type II | Surface | Thin layer on silicon wires |

High-resolution cross-sectional imaging demonstrates the epitaxial relationships between erbium silicide phases and silicon substrates [11]. The hexagonal erbium disilicide exhibits specific orientation relationships with the silicon crystal lattice [11]. X-ray diffractometry combined with transmission electron microscopy confirms the presence of two equivalent domain types with different azimuthal orientations [11].

The technique reveals growth kinetics information through analysis of interface evolution [15]. Cross-sectional transmission electron microscopy has been applied to study the growth kinetics of hexagonal phases on silicon substrates [15]. Growth rates, interface structures, and microstructures in growth layers can be determined for samples annealed at various temperatures and time periods [15].

Atomic Force Microscopy and Scanning Electron Microscopy Studies of Surface Morphology Evolution

Atomic force microscopy and scanning electron microscopy provide complementary capabilities for characterizing erbium silicide surface morphologies [34]. Scanning electron microscopy offers excellent depth of field and capability for imaging structures with strong vertical relief [34]. Atomic force microscopy provides superior contrast on relatively flat samples and can operate in vacuum, air, and liquid environments [34].

Surface morphology studies reveal that rare earth silicides formed by reaction of thin-film metal layers with silicon substrates typically exhibit deep penetrating, regularly shaped pits [14] [17]. These surface pits may have detrimental effects on electronic performance of low Schottky barrier height diodes utilizing such silicides on n-type silicon [14]. Research suggests that contamination at the metal-silicon or silicide-silicon interface represents the primary cause of surface pitting [14] [17].

Surface characterization demonstrates that pitting can be reduced in density or eliminated through specific preparation techniques [14]. The use of silicon substrate surfaces prepared under ultrahigh vacuum conditions prior to metal deposition and silicide formation significantly improves surface quality [14]. Ion irradiation techniques also prove effective for achieving smoother silicide layers [14]. Silicide layers formed by these advanced techniques possess nearly planar morphologies [14].

| Surface Treatment | Pit Density | Surface Quality |

|---|---|---|

| Standard | High | Rough, pitted |

| UHV preparation | Low | Improved |

| Ion irradiation | Minimal | Nearly planar |

Atomic force microscopy studies of self-assembled erbium silicide nanowires reveal detailed surface topography information [8]. In-situ scanning tunneling microscopy investigations demonstrate that nanowires undergo morphological evolution during thermal treatment [8]. The structures successively shrink and transform into nanoislands with prolonged annealing [8]. Multiple deposition-annealing treatments provide enhanced control over nanowire fabrication [8].